N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide
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Overview
Description
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide is an organic compound with the molecular formula C13H12N2OS. It is characterized by the presence of an amino group, a phenylsulfanyl group, and a formamide group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide typically involves the reaction of 2-amino-5-(phenylsulfanyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization. The reaction can be represented as follows:
2-Amino-5-(phenylsulfanyl)aniline+Formic acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The amino group and phenylsulfanyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The formamide group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Phenylsulfanyl)phenyl]formamide
- N-(2-Amino-4-chloro-5-sulfamoyl-phenyl)sulfonylformamide
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
Uniqueness
N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide is unique due to the presence of both an amino group and a phenylsulfanyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
63580-89-2 |
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Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
N-(2-amino-5-phenylsulfanylphenyl)formamide |
InChI |
InChI=1S/C13H12N2OS/c14-12-7-6-11(8-13(12)15-9-16)17-10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) |
InChI Key |
CPBYZBZXUYHHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)NC=O |
Origin of Product |
United States |
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